molecular formula C21H16ClN3O5 B5139646 2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide

2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide

Cat. No. B5139646
M. Wt: 425.8 g/mol
InChI Key: YIMASMMUKCORIN-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound that belongs to the class of benzamides, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and microbial growth. The compound has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in regulating gene expression. Inhibition of HDAC activity has been linked to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide in lab experiments is its diverse pharmacological properties. The compound exhibits anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for the development of new drugs. Another advantage is that the compound has been synthesized in high purity and high yield, making it readily available for research purposes.
One of the limitations of using 2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular targets and signaling pathways that are involved in the compound's pharmacological effects. Another limitation is that the compound has not been extensively tested in vivo, and its safety and toxicity profiles are not well established.

Future Directions

There are several future directions for research on 2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide. One direction is to further investigate the compound's mechanism of action and molecular targets. This will help to identify potential drug targets and improve the compound's pharmacological properties. Another direction is to test the compound in vivo to establish its safety and toxicity profiles. Additionally, the compound's potential applications in other fields, such as agriculture and environmental science, could be explored. Overall, 2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide has significant potential for further research and development.

Synthesis Methods

The synthesis of 2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 2-aminobenzamide and 4-methoxyaniline in the presence of triethylamine to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit antibacterial and antifungal activities.

properties

IUPAC Name

2-chloro-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5/c1-30-15-9-6-13(7-10-15)23-21(27)17-4-2-3-5-19(17)24-20(26)16-11-8-14(25(28)29)12-18(16)22/h2-12H,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMASMMUKCORIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-nitrobenzamide

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